5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide
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Overview
Description
5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a styrene-like moiety containing a hydroxy and dimethyl-substituted phenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide typically involves the reaction of 4-hydroxy-2,6-dimethylbenzaldehyde with 3-cyanopyridine under basic conditions to form the corresponding styrene derivative . This intermediate is then subjected to a condensation reaction with ammonia or an amine to yield the final carboxamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or pyridine.
Major Products
Scientific Research Applications
5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2,6-dimethylphenyl derivatives: Compounds with similar phenyl groups but different substituents on the pyridine ring.
Pyridine-3-carboxamide derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
5-[2-(4-hydroxy-2,6-dimethylphenyl)ethenyl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
914301-18-1 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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